molecular formula C14H9Cl3N2O B14804235 N'-(2,3,5-Trichlorobenzylidene)benzohydrazide

N'-(2,3,5-Trichlorobenzylidene)benzohydrazide

Cat. No.: B14804235
M. Wt: 327.6 g/mol
InChI Key: IJPYPYOUYGYQIQ-QGMBQPNBSA-N
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Description

N'-(2,3,5-Trichlorobenzylidene)benzohydrazide is a synthetic benzohydrazone compound provided for research and development purposes. This chemical class is of significant interest in medicinal chemistry due to its demonstrated biological activities. Structurally related hydrazone derivatives have been extensively studied and shown to possess notable antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli . The mechanism of action for hydrazones can be complex; some analogs are investigated for their iron-chelating properties, which may disrupt critical biological processes in pathogens or cancer cells . The molecular structure, characterized by an (E) configuration about the C=N bond, can be confirmed through techniques like single-crystal X-ray diffraction, as is standard for similar hydrazones . Researchers value this family of compounds for developing novel therapeutic agents and biochemical probes. This product is intended for laboratory research use only and is not classified or tested for pharmaceutical, agricultural, or household application.

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

N-[(E)-(2,3,5-trichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Cl3N2O/c15-11-6-10(13(17)12(16)7-11)8-18-19-14(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)/b18-8+

InChI Key

IJPYPYOUYGYQIQ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE typically involves the reaction of 2,3,5-trichlorobenzaldehyde with benzohydrazide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Functional Modifications

Benzohydrazide derivatives are structurally diverse, with variations in substituents on the benzylidene ring and the hydrazide backbone. Key analogs include:

Compound Name Substituents (Benzylidene/Hydrazide) Key Biological Activity Reference
N'-(4-Nitrobenzylidene)benzohydrazide 4-NO₂ Antibacterial (MIC: 2–8 µg/mL)
N'-(3,5-Dichlorobenzylidene)benzohydrazide 3,5-Cl₂ Antifungal, Cytotoxic (IC₅₀: 0.03 µM)
N'-(2-Hydroxybenzylidene)-3-chlorobenzohydrazide 2-OH, 3-Cl LSD1 inhibition (Anticancer)
N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 4-OCH₃, 3-NO₂ Antioxidant (DPPH IC₅₀: 12 µM)

Key Observations :

  • Chlorine Substituents: Compounds with 3,5-Cl₂ (e.g., N'-(3,5-dichlorobenzylidene)benzohydrazide) exhibit superior cytotoxicity against lung adenocarcinoma (IC₅₀: 0.03 µM), outperforming cisplatin (IC₅₀: 0.045–0.052 µM) . The trichloro variant likely enhances this activity due to increased halogen bonding and membrane permeability.
  • Nitro Groups: The 4-NO₂ substituent in N'-(4-nitrobenzylidene)benzohydrazide improves antibacterial activity against Gram-positive bacteria (MIC: 2 µg/mL) by enhancing electron-withdrawing effects, disrupting bacterial cell walls .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 4-OCH₃) show moderate antioxidant activity but lower antimicrobial potency, suggesting a trade-off between electron-donating groups and bioactivity .
Antimicrobial Activity
  • N'-(2,3,5-Trichlorobenzylidene)benzohydrazide : Expected to exhibit broad-spectrum antimicrobial activity based on structural similarity to 3,5-dichloro analogs, which inhibit S. aureus and E. coli (MIC: 4–8 µg/mL) .
  • N'-(Thiophene-2-ylmethylene)benzohydrazide : Shows selective antifungal activity against A. niger (MIC: 16 µg/mL), attributed to sulfur-mediated membrane disruption .
Anticancer Activity
  • N'-(2,4-Dichlorobenzylidene)-4-(6-chlorobenzimidazol-2-yl)benzohydrazide (5a): Potent against lung adenocarcinoma (IC₅₀: 0.0316 µM), leveraging dual chloro and benzimidazole moieties for DNA intercalation and topoisomerase inhibition .
  • 3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH) : Inhibits LSD1 (lysine-specific demethylase), inducing apoptosis in leukemia cells (IC₅₀: 1.6 µM) .
Enzyme Inhibition
  • N'-Benzylidene-3,4-dimethoxybenzohydrazide : Inhibits acetylcholinesterase (AChE) (IC₅₀: 0.8 µM), relevant for Alzheimer’s disease therapy, via hydrogen bonding with the catalytic triad .
  • Triazole-linked benzohydrazides : Exhibit α-glucosidase inhibition (IC₅₀: 0.01 µM), 75,000-fold more potent than acarbose, due to triazole-mediated π-π stacking in the enzyme active site .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N'-(2,3,5-Trichlorobenzylidene)benzohydrazide derivatives?

  • Methodology : The compound is typically synthesized via condensation of substituted benzaldehydes (e.g., 2,3,5-trichlorobenzaldehyde) with benzohydrazide. Key steps include refluxing in solvents like ethanol or PEG 400, often with catalytic sodium acetate. For example, PEG 400 enables room-temperature reactions without acid/base catalysts, yielding products (68–85%) that are purified via recrystallization (ethanol/DMF) .
  • Data Reference : Yield optimization tables (e.g., 68% in PEG 400 vs. 37% in iso-propanol) highlight solvent efficiency .

Q. What spectroscopic techniques are used to characterize benzohydrazide derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches .
  • NMR : ^1H NMR detects aromatic protons (δ 6.5–8.0 ppm) and hydrazone protons (δ 7.9–8.1 ppm); ^13C NMR confirms carbonyl (165–170 ppm) and imine (150–155 ppm) carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate molecular formulas .

Q. How is the cytotoxicity of benzohydrazide derivatives evaluated in vitro?

  • Methodology : Compounds are screened against cancer cell lines (e.g., A549 lung adenocarcinoma) using MTT assays. IC₅₀ values are calculated, with results contextualized against controls like doxorubicin. For example, N'-(4-nitrobenzylidene) derivatives show inhibitory zones of 17 mm against S. aureus .

Advanced Research Questions

Q. How do solvation effects influence the reactivity and crystallinity of benzohydrazide derivatives?

  • Methodology : Solvent polarity (e.g., PEG 400 vs. ethanol) impacts reaction kinetics and product stability. Computational studies (e.g., COSMO-RS) model solvation-free energies, while X-ray crystallography (e.g., CCDC 876265) reveals solvent-dependent packing motifs .
  • Data Contradiction : Polar aprotic solvents (e.g., DMF) enhance yields but may reduce crystallinity compared to ethanol .

Q. How can computational tools like 3D-QSAR improve benzohydrazide derivative design?

  • Methodology : 3D-QSAR models (e.g., CoMFA/CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like β-tubulin, guiding synthesis of derivatives with enhanced cytotoxicity .

Q. What strategies resolve spectral data contradictions in substituted benzohydrazides?

  • Methodology :

  • Dynamic NMR : Detects rotameric equilibria (e.g., E/Z isomerism in hydrazones) .
  • X-ray Diffraction : Resolves ambiguities in imine bond geometry (e.g., E-configuration prevalence due to steric hindrance) .

Q. How do electron-donating/withdrawing groups affect bioactivity?

  • Methodology : Substituent effects are analyzed via Hammett plots. For example, nitro groups (σₚ = 1.27) enhance antibacterial activity (IZD = 17 mm), while methoxy groups (σₚ = -0.27) improve solubility but reduce potency .

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